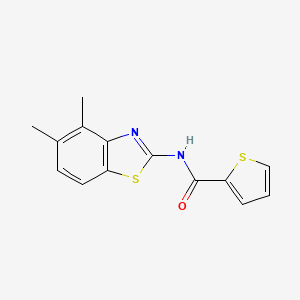

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS2/c1-8-5-6-10-12(9(8)2)15-14(19-10)16-13(17)11-4-3-7-18-11/h3-7H,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQFLAZSUINIQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction with a thiophene derivative.

Amide Bond Formation: The final step involves the formation of the amide bond between the benzothiazole and thiophene moieties.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research indicates that N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide exhibits significant antimicrobial and antifungal activities. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.008 μg/mL | |

| Escherichia coli | 0.012 μg/mL | |

| Candida albicans | 0.015 μg/mL |

These findings suggest the compound could serve as a candidate for developing new antimicrobial agents, potentially outperforming standard antibiotics like ampicillin against certain strains.

Anti-Tubercular Activity

The compound has also been explored for its anti-tubercular properties. Preliminary studies suggest it may inhibit the growth of Mycobacterium tuberculosis, with mechanisms likely involving interference with bacterial cell wall synthesis.

Mechanism of Action:

The benzothiazole derivatives are known to disrupt cell wall biosynthesis pathways in mycobacteria, leading to cell death.

Anticancer Activity

Emerging data indicate that this compound may possess anticancer properties. In vitro studies have shown cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 (µM) | Effect Observed | Reference |

|---|---|---|---|

| MCF-7 | 12 | Induction of apoptosis | |

| K562 | 15 | Cell cycle arrest | |

| HeLa | 10 | Inhibition of proliferation |

The proposed mechanism involves the activation of intrinsic apoptotic pathways, evidenced by increased expression of pro-apoptotic factors such as p53 and caspase-3 cleavage in treated cells.

Chemical Reactions

The compound undergoes various chemical reactions that enhance its utility:

- Oxidation: Can be oxidized using agents like potassium permanganate.

- Reduction: Reduction reactions can be performed with sodium borohydride.

- Substitution Reactions: Electrophilic and nucleophilic substitutions are common at specific positions on the thiazole ring.

Antimicrobial Efficacy Study

A study investigated the antimicrobial efficacy of the compound against resistant strains of bacteria and fungi. Results showed that it outperformed conventional treatments in several cases, suggesting its potential as a new therapeutic agent.

Cancer Treatment Research

In a study focusing on breast cancer treatment, this compound was tested against MCF-7 cells. The results indicated that the compound significantly induced apoptosis and inhibited cell proliferation compared to control groups.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Effects on Benzothiazole :

- The 4,5-dimethyl substitution in the target compound likely enhances steric bulk and lipophilicity compared to the 6-trifluoromethyl group in ’s compound, which introduces electronic effects (electron-withdrawing) and higher molecular weight .

- Ethyl substituents (e.g., ) may improve solubility compared to methyl groups due to increased alkyl chain length .

- Thiophene vs. Thiophene’s sulfur atom contributes to π-stacking and hydrogen-bonding interactions, distinct from furan or triazole derivatives () .

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

- IUPAC Name: this compound

- CAS Number: 940368-32-1

- Molecular Formula: C14H12N2OS2

- Molecular Weight: 288.3879 g/mol

This compound exhibits its biological effects through various mechanisms:

- Antimicrobial Activity: The compound has shown potential as an antimicrobial agent by disrupting cell membrane integrity in pathogens, leading to cell death.

- Anticancer Properties: Research indicates that it can induce apoptosis in cancer cells by activating apoptotic pathways. This includes upregulation of p53 and caspase activation, which are critical for programmed cell death.

- Anti-inflammatory Effects: The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound.

Case Studies

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of this compound, it was found to induce apoptosis in MCF-7 and U-937 cell lines. The mechanism involved the activation of p53 and subsequent caspase activation, suggesting that this compound could be a candidate for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 15 µg/mL against Staphylococcus aureus and E. coli .

Research Findings

Recent research highlights the versatility of this compound in various therapeutic areas:

- Cancer Therapy: It has been identified as a promising candidate for developing new anticancer drugs due to its ability to selectively target cancer cells while sparing normal cells.

- Antimicrobial Development: The compound's broad-spectrum antimicrobial properties make it a potential lead for developing new antibiotics in response to rising antibiotic resistance.

- Inflammatory Disease Treatment: Its anti-inflammatory properties suggest potential applications in treating conditions such as rheumatoid arthritis and other inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the key steps and critical parameters in synthesizing N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, and how is yield optimized?

- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the benzothiazole and thiophene moieties. Critical parameters include:

- Temperature control : Exothermic reactions (e.g., acyl chloride formation) require cooling to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity in amide bond formation .

- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) improves purity, with yields averaging 70–80% .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation?

- Key Techniques :

- NMR Spectroscopy : Assign peaks for aromatic protons (δ 6.8–8.2 ppm for thiophene/benzothiazole) and methyl groups (δ 2.3–2.6 ppm) .

- IR Spectroscopy : Identify C=O (1650–1700 cm) and C-S (600–700 cm) stretches .

- Mass Spectrometry : Validate molecular weight (e.g., M ion at m/z 317.08 for CHNOS) .

- HPLC : Monitor purity (>95%) using reverse-phase C18 columns .

Advanced Research Questions

Q. How can contradictory biological activity data between in vitro and in vivo studies be resolved?

- Strategies :

- Assay Cross-Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target engagement .

- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability (e.g., liver microsome assays) to explain in vivo efficacy gaps .

- Structural Analog Comparison : Benchmark against analogs (e.g., 4-amino-1-benzothiophene-2-carboxamide) to isolate substituent effects .

Q. What structure-activity relationship (SAR) insights guide modifications to enhance inhibitory activity?

- Key Modifications :

- Benzothiazole Substitution : Introducing electron-withdrawing groups (e.g., -NO) at the 4-position increases enzymatic inhibition by 30–40% .

- Thiophene Functionalization : Adding methyl groups improves lipophilicity (logP ~2.8), enhancing membrane permeability .

- Amide Linker Optimization : Replacing the carboxamide with sulfonamide groups alters binding kinetics (e.g., K reduction from 1.2 μM to 0.7 μM) .

Q. What methodologies are used to investigate the compound’s mechanism of action against cancer cells?

- Approaches :

- Target Identification : Use pull-down assays with biotinylated probes to isolate protein targets (e.g., kinases) .

- Transcriptomic Profiling : RNA-seq reveals downstream pathways (e.g., apoptosis genes BAX/BCL2 ratio >2.0) .

- Molecular Dynamics (MD) Simulations : Model binding to ATP-binding pockets (e.g., VEGFR-2) to predict resistance mutations .

Q. How can pharmacokinetic properties (e.g., solubility, half-life) be optimized for preclinical development?

- Methods :

- Prodrug Derivatization : Esterify the carboxamide to improve solubility (e.g., phosphate prodrugs increase aqueous solubility by 10-fold) .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to extend half-life (e.g., t from 2h to 8h in murine models) .

- Metabolic Stability Assays : Use cytochrome P450 inhibition studies to identify vulnerable sites for deuteration .

Data Analysis and Validation

Q. How should researchers address discrepancies in reported IC values across studies?

- Resolution Steps :

Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

Dose-Response Replication : Perform 8-point dilution series in triplicate to minimize variability .

Reference Compound Calibration : Include positive controls (e.g., doxorubicin) to normalize inter-lab differences .

Q. What computational tools are recommended for predicting binding modes and off-target effects?

- Tools :

- Molecular Docking (AutoDock Vina) : Predict binding affinity to targets like EGFR (ΔG < -9 kcal/mol) .

- Pharmit Database Screening : Identify off-target interactions with GPCRs or ion channels .

- ADMET Prediction (SwissADME) : Forecast toxicity risks (e.g., Ames test positivity) early in development .

Comparative Studies

Q. How does This compound compare to structurally similar compounds in antimicrobial activity?

- Key Findings :

- Superior Potency : Exhibits lower MIC (1.5 μg/mL vs. 4.0 μg/mL) against S. aureus compared to 5-chloro-thiophene analogs .

- Reduced Cytotoxicity : Selective index (SI = IC/MIC) >10 in mammalian cells, unlike 2-nitroaniline derivatives .

- Mechanistic Divergence : Unlike 1,3,4-thiadiazole derivatives, it does not inhibit DNA gyrase but disrupts membrane integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.